molecular formula C16H10BrF3O B14172959 2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one CAS No. 921932-43-6

2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one

Cat. No.: B14172959
CAS No.: 921932-43-6
M. Wt: 355.15 g/mol
InChI Key: ZNSDKPZBRCAKKJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one is an organic compound that features a bromophenyl group and a trifluoromethyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .

Another method involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride. This reaction is known for its ability to produce compounds with strong rigidity and aggregation-induced emission properties .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and conditions can be optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins or enzymes, thereby modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one is unique due to its combination of a bromophenyl group and a trifluoromethyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

921932-43-6

Molecular Formula

C16H10BrF3O

Molecular Weight

355.15 g/mol

IUPAC Name

2-(4-bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one

InChI

InChI=1S/C16H10BrF3O/c17-13-8-6-11(7-9-13)14(10-16(18,19)20)15(21)12-4-2-1-3-5-12/h1-10H

InChI Key

ZNSDKPZBRCAKKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC(F)(F)F)C2=CC=C(C=C2)Br

Origin of Product

United States

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